An In-depth Technical Guide to 1-(4-bromophenyl)cyclopropane-1-carbaldehyde for Advanced Research
An In-depth Technical Guide to 1-(4-bromophenyl)cyclopropane-1-carbaldehyde for Advanced Research
Introduction: The Strategic Importance of the Cyclopropyl Moiety in Modern Drug Discovery
The cyclopropane ring, a motif once considered primarily for its unique strain and reactivity, has emerged as a cornerstone in contemporary medicinal chemistry. Its rigid, three-dimensional structure offers a powerful tool to navigate the complexities of biological space, addressing critical challenges in drug design such as enhancing potency, improving metabolic stability, and fine-tuning physicochemical properties.[1][2] The introduction of a cyclopropyl group can lead to more favorable interactions with protein targets, contributing to entropically advantageous binding and reduced off-target effects.
This guide focuses on a particularly intriguing derivative: 1-(4-bromophenyl)cyclopropane-1-carbaldehyde . This compound synergistically combines the conformational constraints of the cyclopropane ring with the electronic properties of a bromo-substituted phenyl group and the reactive potential of an aldehyde functionality. As such, it represents a versatile building block for the synthesis of novel chemical entities with potential applications in various therapeutic areas. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its physical and chemical properties, a detailed synthetic protocol, and an exploration of its potential in medicinal chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for 1-(4-bromophenyl)cyclopropane-1-carbaldehyde is not extensively published, a combination of data from closely related analogues and computational predictions allows for a robust characterization.
Core Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1147531-61-0 | [3][4] |
| Molecular Formula | C₁₀H₉BrO | [3] |
| Molecular Weight | 225.08 g/mol | [3] |
| Physical State | Predicted to be a solid at room temperature | Inferred from related solid compounds[5][6][7] |
| Boiling Point | Predicted: 354.34 °C at 760 mmHg (for the corresponding carboxylic acid) | [6] |
| Topological Polar Surface Area | 17.1 Ų | [3] |
| XLogP3-AA | 2.4 | [8] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [3] |
Predicted Spectroscopic Data
Definitive structural elucidation relies on spectroscopic analysis. Below are the predicted spectral characteristics for 1-(4-bromophenyl)cyclopropane-1-carbaldehyde based on established principles and data from analogous structures.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.0-10.0 ppm.
-
Aromatic Protons (C₆H₄): Two doublets are anticipated in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will likely resonate slightly downfield compared to those ortho to the cyclopropyl group.
-
Cyclopropyl Protons (CH₂CH₂): A complex multiplet is expected in the upfield region (δ 1.0-2.0 ppm) for the four diastereotopic protons of the cyclopropane ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal is predicted in the highly deshielded region of the spectrum, likely above δ 190 ppm.
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm), including the carbon bearing the bromine atom (ipso-carbon), the carbon attached to the cyclopropane ring, and the two pairs of equivalent aromatic CH carbons.
-
Quaternary Cyclopropyl Carbon: The carbon atom of the cyclopropane ring attached to both the phenyl group and the aldehyde will appear as a singlet.
-
Cyclopropyl Methylene Carbons (CH₂): The two methylene carbons of the cyclopropane ring will likely have similar chemical shifts in the upfield region of the spectrum.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹. The conjugation with the cyclopropyl ring may slightly lower this frequency.
-
C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond of an aldehyde.
-
Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹, is indicative of the carbon-bromine bond.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 224 and 226, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[8]
-
Key Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of the formyl radical (•CHO) to give a fragment at m/z 195/197, and the loss of a bromine atom to yield a fragment at m/z 145.
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Synthesis and Reaction Chemistry
The synthesis of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde can be approached through several established methodologies for the formation of cyclopropyl aldehydes. A plausible and adaptable synthetic route involves the oxidation of the corresponding primary alcohol, 1-(4-bromophenyl)cyclopropanemethanol. This precursor can be synthesized via a cyclopropanation reaction.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde.
Detailed Experimental Protocol (Adapted from General Procedures)
Step 1: Synthesis of 1-(4-bromophenyl)cyclopropanemethanol
This procedure is adapted from established Simmons-Smith cyclopropanation protocols.
-
Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (2.0 eq) and an equal weight of copper(I) chloride. Suspend the mixture in anhydrous diethyl ether under a nitrogen atmosphere.
-
Reaction Initiation: To the stirred suspension, add a solution of 4-bromostyrene (1.0 eq) in anhydrous diethyl ether.
-
Addition of Diiodomethane: Slowly add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether to the reaction mixture. An exothermic reaction should be observed. Maintain a gentle reflux by external heating if necessary.
-
Reaction Monitoring: Stir the reaction mixture at reflux for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-(4-bromophenyl)cyclopropanemethanol.
Step 2: Oxidation to 1-(4-bromophenyl)cyclopropane-1-carbaldehyde
This step utilizes a mild oxidizing agent to convert the primary alcohol to the aldehyde.
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-bromophenyl)cyclopropanemethanol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up (for PCC): Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Work-up (for Dess-Martin): Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 1-(4-bromophenyl)cyclopropane-1-carbaldehyde.
Reactivity and Mechanistic Considerations
The chemical behavior of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde is governed by the interplay of its three key structural components.
-
The Cyclopropane Ring: The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of transition metals.[9][10] This reactivity can be harnessed to generate more complex acyclic or larger ring systems.
-
The Aldehyde Group: The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:
-
Nucleophilic Addition: Reactions with Grignard reagents, organolithiums, and other nucleophiles to form secondary alcohols.
-
Wittig Reaction: Conversion to alkenes.
-
Reductive Amination: Formation of amines.
-
Oxidation: Conversion to the corresponding carboxylic acid.
-
-
The 4-Bromophenyl Group: The bromine atom serves as a useful synthetic handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for further diversification of the molecular scaffold.
Logical Relationship of Reactivity
Caption: Key reactive sites and potential transformations of the title compound.
Applications in Medicinal Chemistry and Drug Development
While specific biological activities for 1-(4-bromophenyl)cyclopropane-1-carbaldehyde are not widely reported, its structural motifs are highly relevant in the design of new therapeutic agents.
-
Scaffold for Novel Analogs: The compound is an excellent starting point for generating libraries of diverse molecules. The aldehyde can be derivatized, and the bromine atom can be replaced through cross-coupling, allowing for systematic exploration of the structure-activity relationship (SAR).
-
Metabolic Stability: The cyclopropyl group is often introduced into drug candidates to block sites of metabolism. By replacing a more metabolically labile group, such as an ethyl or isopropyl group, with a cyclopropyl ring, the metabolic stability and, consequently, the pharmacokinetic profile of a drug can be significantly improved.
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to a biological target. This pre-organization can lead to a significant increase in binding affinity and potency.
-
Potential as an Orexin Receptor Antagonist: It is noteworthy that related cyclopropane-containing compounds have been investigated as orexin receptor antagonists for the treatment of insomnia.[1] The structural features of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde make it a plausible scaffold for the development of novel modulators of this and other G-protein coupled receptors.
Safety and Handling
Based on the GHS classifications for this compound and its analogues, 1-(4-bromophenyl)cyclopropane-1-carbaldehyde should be handled with appropriate safety precautions.[4]
-
Hazard Classifications:
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
1-(4-bromophenyl)cyclopropane-1-carbaldehyde is a chemical entity of significant interest to the drug discovery and development community. Its unique combination of a conformationally constrained cyclopropane ring, a synthetically versatile bromophenyl group, and a reactive aldehyde functionality makes it a valuable building block for the creation of novel molecular architectures. This guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of its potential applications, thereby equipping researchers with the necessary knowledge to explore its full potential in their scientific endeavors.
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-
1-(4-bromophenyl)cyclopropane-1-carboxylic Acid CAS 345965-52-8. Home Sunshine Pharma. [Link]
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Acid-catalyzed synthesis of functionalized arylthio cyclopropane carbaldehydes and ketones. Royal Society of Chemistry. [Link]
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1-(3-Bromophenyl)cyclopropane-1-carbaldehyde. PubChem. [Link]
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Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyran. ACS Publications. [Link]
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Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acylated Alkanes. ResearchGate. [Link]
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1-(4-bromophenyl)cyclopropanecarboxylic acid. Chongqing Chemdad. [Link]
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